molecular formula C10H17ClN4O2 B1528306 [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1803594-38-8

[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B1528306
CAS No.: 1803594-38-8
M. Wt: 260.72 g/mol
InChI Key: CWUDBPZIKNGSTH-UHFFFAOYSA-N
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Description

[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride is a useful research compound. Its molecular formula is C10H17ClN4O2 and its molecular weight is 260.72 g/mol. The purity is usually 95%.
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Biological Activity

[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride, a compound with the CAS number 1803594-38-8, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its efficacy as a therapeutic agent.

The compound's chemical formula is C10H17ClN4O2C_{10}H_{17}ClN_{4}O_{2} with a molecular weight of 260.72 g/mol. It is characterized by the following structural attributes:

PropertyValue
IUPAC Name(4-amino-1-methyl-1H-pyrazol-3-yl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone hydrochloride
Molecular Weight260.72 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole moiety followed by the introduction of the pyrrolidine and hydroxymethyl groups. Detailed methodologies can be found in various synthetic chemistry literature focusing on similar compounds.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyrrolidine exhibit significant anticancer properties. For instance, a study evaluating various 5-oxopyrrolidine derivatives demonstrated potent activity against A549 human lung adenocarcinoma cells. The cytotoxicity was assessed using an MTT assay, revealing that certain structural modifications enhanced anticancer efficacy significantly compared to standard treatments like cisplatin .

The following table summarizes some findings related to anticancer activity:

CompoundCell LineViability (%) at 100 µMReference
[1-(4-amino...)]A54978–86
Compound with 4-chlorophenylA54964
Compound with 4-bromophenylA54961

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains. In vitro tests showed varying degrees of activity against Gram-positive pathogens like Staphylococcus aureus, but limited efficacy against Gram-negative bacteria was observed .

A summary of antimicrobial activity findings is presented below:

PathogenMIC (µg/mL)ActivityReference
Staphylococcus aureus<64Active
Klebsiella pneumoniae>64No activity
Escherichia coli>64No activity

Case Studies and Research Findings

Several case studies have highlighted the compound's potential in therapeutic applications:

  • Anticancer Efficacy : A study involving structural modifications to enhance anticancer properties found that specific substitutions led to increased cytotoxicity in cancerous cells while maintaining lower toxicity in non-cancerous cells .
  • Resistance Mechanisms : Research into resistance mechanisms illustrated that certain derivatives could circumvent common resistance pathways seen in bacterial infections, making them promising candidates for further development .

Properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15;/h5,7,15H,2-4,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUDBPZIKNGSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCC2CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.